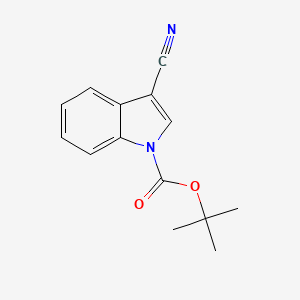

Tert-butyl 3-cyano-1H-indole-1-carboxylate

Description

Tert-butyl 3-cyano-1H-indole-1-carboxylate is a synthetic indole derivative featuring a tert-butyl ester group at the 1-position and a cyano substituent at the 3-position of the indole ring. The tert-butyl group acts as a protective moiety, enhancing stability during synthetic processes, while the cyano group introduces electron-withdrawing effects, influencing reactivity and intermolecular interactions. This compound is primarily utilized in pharmaceutical research as an intermediate for synthesizing bioactive molecules, leveraging the indole scaffold’s prevalence in drug discovery .

Properties

IUPAC Name |

tert-butyl 3-cyanoindole-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2/c1-14(2,3)18-13(17)16-9-10(8-15)11-6-4-5-7-12(11)16/h4-7,9H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAKDPGPBPQNLIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of tert-butyl 3-cyano-1H-indole-1-carboxylate typically involves the reaction of indole derivatives with tert-butyl cyanoformate under specific conditions. One common synthetic route includes the use of a base such as sodium hydride in a solvent like tetrahydrofuran (THF). The reaction is carried out at low temperatures to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.

Chemical Reactions Analysis

Tert-butyl 3-cyano-1H-indole-1-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of amines.

Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.

Scientific Research Applications

Tert-butyl 3-cyano-1H-indole-1-carboxylate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.

Biology: The compound is studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of tert-butyl 3-cyano-1H-indole-1-carboxylate involves its interaction with specific molecular targets and pathways. The indole ring system allows it to bind with high affinity to multiple receptors, influencing various biological processes. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs of tert-butyl 3-cyano-1H-indole-1-carboxylate include:

Key Observations :

- Electronic Effects: The cyano group in the target compound enhances electrophilic substitution resistance compared to methyl or hydroxyethyl substituents, which donate electron density .

- Steric Effects : The tert-butyl group provides steric hindrance, reducing reaction rates in crowded environments (e.g., Suzuki-Miyaura coupling) compared to smaller esters .

Physicochemical Properties

- Solubility: The cyano group increases polarity compared to methyl analogs, improving solubility in polar aprotic solvents (e.g., DMF, DMSO) but reducing it in non-polar solvents .

- Stability: Tert-butyl esters are stable under basic conditions but cleave under acidic hydrolysis. The cyano group’s electron-withdrawing nature may accelerate ester hydrolysis relative to electron-donating substituents .

Crystallographic and Structural Insights

- Crystal Packing: The tert-butyl group’s bulk influences crystal lattice organization, as observed in related indole-carboxylates. Tools like SHELXL and ORTEP-3 are critical for refining crystal structures and analyzing puckering effects in non-planar rings .

- Ring Puckering: Substituent position (e.g., 3-cyano vs. 6-cyano) affects indole ring puckering amplitudes, as quantified by Cremer-Pople coordinates .

Biological Activity

Tert-butyl 3-cyano-1H-indole-1-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and potential applications in drug development, supported by relevant data tables and research findings.

Overview of Biological Activities

This compound has been investigated for several biological activities, including:

- Antiviral Properties : Studies suggest that indole derivatives, including this compound, exhibit antiviral effects by inhibiting viral replication and affecting viral protein synthesis.

- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation through the modulation of inflammatory cytokines and pathways.

- Anticancer Activity : Research indicates that this compound can induce apoptosis in various cancer cell lines, making it a candidate for further development as an anticancer agent .

The mechanism by which this compound exerts its biological effects involves:

- Receptor Binding : The indole ring structure allows it to interact with multiple biological receptors, influencing signaling pathways related to cell growth and apoptosis .

- Chemical Reactivity : The presence of the cyano and carboxylate groups enhances its reactivity, allowing it to participate in various biochemical reactions that can modulate biological activity.

Anticancer Activity

A study exploring the anticancer properties of this compound demonstrated significant cytotoxicity against several cancer cell lines. The results are summarized in the following table:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Induction of apoptosis |

| HCT-116 (Colon) | 10.2 | Cell cycle arrest at G1 phase |

| A549 (Lung) | 15.0 | Inhibition of proliferation |

The compound was found to trigger apoptosis via caspase activation, indicating its potential as a therapeutic agent in oncology .

Antiviral Studies

In vitro studies have shown that this compound exhibits antiviral activity against certain viruses by disrupting their life cycle. For example:

- Virus Tested : SARS-CoV-2

- Effect : Reduced viral load in treated cells by approximately 70% compared to untreated controls.

These findings suggest that the compound may serve as a lead structure for developing antiviral drugs .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with other indole derivatives:

| Compound Name | Anticancer Activity | Antiviral Activity | Unique Features |

|---|---|---|---|

| This compound | High | Moderate | Stronger receptor binding affinity |

| Indole-3-acetic acid | Moderate | Low | Plant hormone with different pathways |

| Indole-3-carboxylic acid | Low | Moderate | Less potent than tert-butyl derivative |

This table highlights the enhanced biological activity associated with this compound compared to other similar compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.